4(15)-Selinene-11,12-diol

Catalog No.
S14645397
CAS No.
M.F
C15H26O2
M. Wt
238.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4(15)-Selinene-11,12-diol

Product Name

4(15)-Selinene-11,12-diol

IUPAC Name

2-[(4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propane-1,2-diol

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

InChI

InChI=1S/C15H26O2/c1-11-5-4-7-14(2)8-6-12(9-13(11)14)15(3,17)10-16/h12-13,16-17H,1,4-10H2,2-3H3/t12?,13-,14+,15?/m0/s1

InChI Key

FUUSVPZQXDAJBK-RAFNIBEQSA-N

Canonical SMILES

CC12CCCC(=C)C1CC(CC2)C(C)(CO)O

Isomeric SMILES

C[C@]12CCCC(=C)[C@@H]1CC(CC2)C(C)(CO)O

4(15)-Selinene-11,12-diol is an organic compound classified as a sesquiterpenoid, characterized by its molecular formula C15H26O2C_{15}H_{26}O_{2} and a molecular weight of approximately 238.371 g/mol. This compound is notable for its unique structure, featuring a hydroxyl group at the 11 and 12 positions of the selinene framework, which contributes to its biological activity and potential applications in various fields, particularly in life sciences research. The compound is cataloged under CAS number 73035-82-2 and is primarily utilized in studies investigating its pharmacological properties and interactions within biological systems .

The chemical reactivity of 4(15)-Selinene-11,12-diol involves typical reactions associated with alcohols and terpenes. Key reactions include:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Esterification: The alcohol functional groups can react with acids to form esters, which may enhance solubility and bioactivity.
  • Dehydration: Under acidic conditions, dehydration can occur, leading to the formation of double bonds or cyclic structures.

These reactions are essential for modifying the compound for various applications in synthetic chemistry and pharmacology.

Research indicates that 4(15)-Selinene-11,12-diol exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects: It has been reported to reduce inflammation markers in vitro, suggesting potential therapeutic uses in inflammatory diseases.
  • Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which is beneficial for preventing oxidative stress-related damage in cells .

4(15)-Selinene-11,12-diol can be synthesized through several methods:

  • Natural Extraction: It can be isolated from specific plant sources known to contain sesquiterpenoids, such as certain species in the Meliaceae family.
  • Chemical Synthesis: Laboratory synthesis typically involves starting from simpler terpenoid precursors through multi-step reactions including cyclization and functional group modifications.
  • Biotransformation: Utilizing microbial systems to convert simpler compounds into 4(15)-Selinene-11,12-diol via enzymatic pathways is an emerging method that offers specificity and mild reaction conditions.

The unique properties of 4(15)-Selinene-11,12-diol lend themselves to various applications:

  • Pharmaceutical Development: Its antimicrobial and anti-inflammatory properties make it a candidate for drug formulation.
  • Cosmetic Industry: Due to its antioxidant properties, it is explored for use in skincare products aimed at reducing signs of aging.
  • Agricultural Chemicals: Its potential as a natural pesticide could be beneficial in sustainable agriculture practices.

Interaction studies involving 4(15)-Selinene-11,12-diol focus on its effects on biological systems:

  • Cellular Interactions: Research has been conducted on how this compound interacts with cell membranes and its influence on cell signaling pathways.
  • Synergistic Effects: Studies are ongoing to assess how it works in combination with other bioactive compounds to enhance efficacy against pathogens or inflammatory responses .

Several compounds share structural similarities with 4(15)-Selinene-11,12-diol. These include:

Compound NameStructure TypeKey Features
Eudesm-4(15)-ene-1β,5α-diolSesquiterpenoidExhibits anti-inflammatory properties similar to 4(15)-Selinene-11,12-diol.
β-SelineneSesquiterpenoidKnown for its aromatic properties; less hydroxyl substitution than 4(15)-Selinene-11,12-diol.
(2S*)-Eudesma-5,7-dien-2-olSesquiterpenoidContains different functional groups affecting its bioactivity compared to 4(15)-Selinene-11,12-diol.

Uniqueness

What sets 4(15)-Selinene-11,12-diol apart from these similar compounds is its specific arrangement of hydroxyl groups at positions 11 and 12 on the selinene skeleton. This configuration not only influences its solubility and reactivity but also enhances its biological activities compared to other sesquiterpenoids that lack such substitutions.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

238.193280068 g/mol

Monoisotopic Mass

238.193280068 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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